molecular formula C9H6BrF3N2 B13131753 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile

2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B13131753
M. Wt: 279.06 g/mol
InChI Key: XWEFYWLRZUWUCC-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile is a chemical compound characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The amino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine atom and amino group provide versatile sites for further chemical modifications.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

2-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H6BrF3N2/c10-6-3-5(1-2-14)8(15)7(4-6)9(11,12)13/h3-4H,1,15H2

InChI Key

XWEFYWLRZUWUCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC#N)N)C(F)(F)F)Br

Origin of Product

United States

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